molecular formula C11H15ClN4 B2384965 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1263212-94-7

7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B2384965
CAS No.: 1263212-94-7
M. Wt: 238.72
InChI Key: ZTMYEMFQQSIVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-chloro-5-ethyl-1-isopropyl-1H-pyrazole with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-e]pyrimidine

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-chloro-1-ethyl-3-methyl-5-propan-2-ylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4/c1-5-16-9-8(7(4)15-16)13-11(6(2)3)14-10(9)12/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMYEMFQQSIVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N=C2Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.